(2-Chlorophenyl)diphenylmethane
Overview
Description
(2-Chlorophenyl)diphenylmethane, also known as this compound, is a useful research compound. Its molecular formula is C19H15Cl and its molecular weight is 278.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Processes and Reactions :
- (2-Chlorophenyl)diphenylmethane has been identified as a potential entrainer for separating mixtures via extractive distillation, particularly in mixtures composed of 1,2-dimethoxybenzene, 2-methoxyphenol, and diphenylmethane (Hwang, Lee, & Lin, 2001).
- It is involved in the nitration process of diphenylmethane to produce nitrodiphenylmethanes, which can be achieved with nitric acid in dichloromethane under controlled conditions (Giumanini, Geatti, & Verardo, 2002).
Catalysis and Material Science :
- Diphenylmethane derivatives, including this compound, have been used in the synthesis of binuclear and mononuclear metal complexes, which are relevant in catalysis and material science (Karipcin, Ucan, & Karataş, 2002).
- It has been studied for its role in fluorination processes, particularly in the context of aromatic compounds and the influence of molecular geometry on reaction outcomes (Iskra, Zupan, & Stavber, 2003).
Environmental Applications :
- Research has explored the conversion pathways of DDT and its derivatives during catalytic hydrodechlorination, where diphenylmethane, closely related to this compound, plays a significant role in understanding the degradation processes of these persistent organic pollutants (Gryglewicz & Piechocki, 2010).
Polymer Chemistry :
- The compound is integral in the study of flame-resistant polyurethanes, where it forms part of the structure, influencing the thermal properties and decomposition behavior of these materials (Pielichowski & Słotwińska, 2004).
Mechanism of Action
Mode of Action
It is known to be a triarylmethane with antiproliferative activity
Biochemical Pathways
Given its antiproliferative activity, it may impact pathways related to cell cycle regulation and proliferation
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and circulated in the body . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
Given its antiproliferative activity, it may induce changes at the cellular level that inhibit cell growth and division
Action Environment
As part of the human exposome, the collection of all the exposures of an individual in a lifetime, it is likely that various environmental factors could influence its action
Safety and Hazards
Diphenylmethane, a related compound, is classified as a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) . It’s very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Properties
IUPAC Name |
1-benzhydryl-2-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUWHGXBCVDMST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56153-60-7 | |
Record name | (2-Chlorophenyl)diphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056153607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-CHLOROPHENYL)DIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R037PQP71D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.